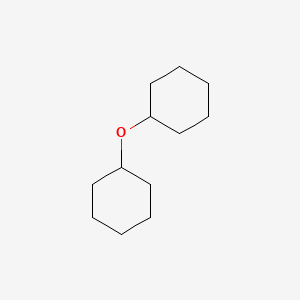

Dicyclohexyl ether

説明

Significance in Organic Synthesis and Industrial Processes

The significance of dicyclohexyl ether stems from its applications as a high-boiling point solvent and as an intermediate in organic synthesis. solubilityofthings.com One of the most common methods for its preparation involves the acid-catalyzed dehydration of cyclohexanol. quora.comuwimona.edu.jm This reaction, where two molecules of cyclohexanol couple with the elimination of a water molecule, can be promoted by various catalysts. quora.com

Traditionally, strong acids like concentrated sulfuric acid or phosphoric acid have been used to facilitate this dehydration. google.comuwimona.edu.jm The process typically involves heating cyclohexanol with the acid and removing the water formed to drive the reaction towards ether formation. google.com However, research has led to the development of more efficient and selective catalytic systems. Heterogeneous catalysts, including both Brønsted and Lewis acid types, have been explored. quora.com For instance, solid-supported, chlorine-doped SnO₂ has been reported to give a high yield at elevated temperatures. quora.com The use of Nafion, a perfluorinated sulfonic acid ion-exchange resin, has also been shown to be an effective catalyst for this transformation. quora.com

Industrially, this compound is often generated as a byproduct during the production of cyclohexene from the dehydration of cyclohexanol. google.comuwimona.edu.jm In this process, the primary desired reaction is the intramolecular dehydration of cyclohexanol to form cyclohexene. However, the intermediate carbocation can also be attacked by another molecule of cyclohexanol, leading to the formation of this compound as a significant side product. uwimona.edu.jm Consequently, methods have been developed to extract and purify this compound from the residual liquid of cyclohexanol rectification, turning a waste product into a valuable chemical. solubilityofthings.com

Recent research has also investigated this compound as part of a Liquid Organic Hydrogen Carrier (LOHC) system, highlighting its potential role in future energy storage technologies.

Historical Context of this compound Research

The evolution of research on this compound synthesis reflects the general trends in catalysis. Initial methods relied on simple, strong mineral acids. google.com Over time, the focus shifted towards developing more refined and reusable catalysts to improve yield and purity and to simplify the industrial production process. The investigation into various heterogeneous acid catalysts, such as clays and specialized resins like Nafion, marks a more modern phase of research aimed at greener and more efficient chemical processes. quora.commasterorganicchemistry.com

The compound's consistent appearance as a byproduct in large-scale industrial processes, particularly in the manufacture of cyclohexene, has also driven research into its separation and potential uses, transforming it from a simple impurity to a chemical with its own applications. google.comsolubilityofthings.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂O |

| Molar Mass | 182.30 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 242.5 - 243 °C |

| Melting Point | -3.6 °C |

| Relative Density | 0.92 g/cm³ |

| Solubility in Water | Slightly soluble |

| CAS Number | 4645-15-2 |

Sources: google.comnih.gov

特性

IUPAC Name |

cyclohexyloxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDXZFSOHJRGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196843 | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4645-15-2 | |

| Record name | 1,1′-Oxybis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4645-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Oxybis(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis(cyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclohexyl Ether

Dehydration of Cyclohexanol

The formation of dicyclohexyl ether from cyclohexanol involves the elimination of a water molecule from two cyclohexanol molecules. This dehydration reaction is typically facilitated by catalysts and can be performed under various conditions to influence product yield and selectivity.

Acid-Catalyzed Dehydration Reactions

Acid catalysts are commonly employed to promote the intermolecular dehydration of cyclohexanol. Both Brønsted and Lewis acids can be effective in this transformation. The reaction mechanism generally proceeds through the protonation of the hydroxyl group of cyclohexanol, forming a good leaving group (water). The resulting cyclohexyl carbocation can then be attacked by another molecule of cyclohexanol to form the ether. edubirdie.comuwimona.edu.jm

A variety of acid catalysts have been investigated for this process. Commonly used laboratory-scale catalysts include strong mineral acids such as sulfuric acid and phosphoric acid. edubirdie.compearson.com However, these can lead to the formation of significant side products. frontiersin.orgnih.gov More advanced and selective catalysts have been developed, including perfluorinated sulfonic acid resins like Nafion. Research by Nobel laureate George Olah highlighted the use of Nafion, which resulted in a 91% yield of this compound. quora.com Other effective catalysts include tungstic acid, which has been shown to convert cyclohexanol to this compound at 100°C. mdpi.com

| Catalyst | Temperature (°C) | Yield (%) | Reference |

| Nafion | - | 91 | quora.com |

| Chlorine-doped SnO2 | 120 | 100 | quora.com |

| Tungstic Acid | 100 | - | mdpi.com |

| Phosphoric Acid | - | - | edubirdie.comuwimona.edu.jm |

| Sulfuric Acid | - | - | pearson.com |

Heterogeneous Catalysis in Dehydration Processes

To overcome issues associated with homogeneous catalysts, such as separation and corrosion, heterogeneous catalysts have been developed. These solid acid catalysts offer advantages in terms of reusability and process efficiency. Zeolites, such as HBEA and FAU, have been shown to catalyze the dehydration of cyclohexanol. nih.govosti.gov In non-polar solvents like decalin, this compound is observed as a minor product alongside the dominant cyclohexene product, particularly with large-pore zeolites at elevated temperatures. osti.govucla.edu

A highly efficient heterogeneous catalyst is solid-supported, chlorine-doped tin(IV) oxide (SnO2). At a reaction temperature of 120°C, this catalyst has been reported to achieve a quantitative yield of this compound. quora.com Heteropolyacids, such as tungstophosphoric acid and molybdophosphoric acid, have also demonstrated excellent catalytic activity for the dehydration of cyclohexanol, where this compound can be formed as an intermediate. google.com

Side Product Formation and Control in Dehydration Reactions

The primary competing reaction in the acid-catalyzed dehydration of cyclohexanol is the intramolecular dehydration to form cyclohexene. edubirdie.comuwimona.edu.jm The formation of the intermediate cyclohexyl carbocation can lead to either elimination (loss of a proton to form cyclohexene) or substitution (attack by another cyclohexanol molecule to form this compound). uwimona.edu.jm

The reaction conditions play a crucial role in controlling the product distribution. Higher temperatures generally favor the formation of the elimination product, cyclohexene. edubirdie.com To selectively produce this compound, the reaction is often carried out under conditions that promote intermolecular reaction, such as careful temperature control and immediate removal of products from the reaction mixture. uwimona.edu.jm Other potential side products include polymers and rearranged products like cyclohexyl-1-cyclohexene, which can form as the reaction approaches equilibrium. nih.govrsc.org In the presence of certain reagents, such as nitriles with a copper(II) bromide catalyst, other side products like N-amides and cycloalkyl acetates can also be formed. sciforum.net

Hydrogenation and Reductive Conversion Pathways

An alternative and highly important route to this compound is the hydrogenation of aryl ethers, particularly diphenyl ether and its partially hydrogenated intermediate, cyclohexyl phenyl ether. This method is relevant in the context of biomass valorization, as these aryl ethers are representative of linkages found in lignin. mdpi.comresearchgate.net

Hydrogenation of Aryl Ethers (e.g., Diphenyl Ether, Cyclohexyl Phenyl Ether)

The complete hydrogenation of diphenyl ether to this compound proceeds in a stepwise manner. The first hydrogenation step yields cyclohexyl phenyl ether, which is a key intermediate. mdpi.comosti.gov This intermediate can then undergo further hydrogenation of the remaining aromatic ring to form this compound. mdpi.compnnl.gov

Alternatively, the C-O bond in cyclohexyl phenyl ether can be cleaved through hydrogenolysis, leading to products like benzene, cyclohexane, phenol, and cyclohexanol. mdpi.comresearchgate.netnih.gov The selectivity towards either full hydrogenation to this compound or hydrogenolysis is highly dependent on the catalyst system and reaction conditions. mdpi.comresearchgate.net Studies have shown that this compound itself is generally stable under typical hydrodeoxygenation conditions and does not readily undergo C-O bond cleavage. pnnl.govnih.gov

Catalytic Systems for Hydrogenation (e.g., Pd/HZSM5, Pd/Al2O3, Rh/C, Pt/γ-Al2O3)

A range of catalytic systems have been developed to effectively hydrogenate aryl ethers to this compound, while minimizing the undesired hydrogenolysis reactions.

Pd/Al2O3 : Palladium supported on alumina has been successfully used for the hydrogenation of a eutectic mixture of biphenyl and diphenyl ether to bicyclohexyl and this compound with high selectivity (99%) at 393 K and 50 bar of H2. sciengine.com

Rh/C : Rhodium on carbon is another effective catalyst. It can hydrogenate the same eutectic mixture at milder conditions (333 K and 20 bar of H2) with 99% selectivity towards the fully hydrogenated products. sciengine.com However, under different conditions, such as in a supercritical carbon dioxide/water medium, Rh/C can also promote the cleavage of the C-O bond in diphenyl ether. 3ds.comrsc.org

Pt/γ-Al2O3 : Platinum supported on gamma-alumina is known to be beneficial for hydrogenation reactions. frontiersin.org However, its activity and selectivity can be influenced by reaction conditions. For instance, in the conversion of cyclohexanone, a related compound, Pt/γ-Al2O3 can catalyze various reactions including hydrogenation, dehydrogenation, and condensation. acs.org

Pd/HZSM5 : Bifunctional catalysts combining a noble metal with an acidic support have been extensively studied. Pd supported on the zeolite HZSM-5 can convert diphenyl ether into a mixture of cyclohexane, cyclohexyl phenyl ether, and this compound. mdpi.com The acidic nature of the support can influence subsequent reactions of the hydrogenated intermediates. mdpi.comnih.gov Other studies have shown that Ru supported on acidic zeolites like H-Beta can also facilitate the conversion of diphenyl ether, with this compound being one of the products. nankai.edu.cn

The choice of metal and support, along with reaction parameters such as temperature, hydrogen pressure, and solvent, are critical in directing the reaction towards the desired this compound product. mdpi.comrsc.org

| Catalyst | Substrate | Temperature (K) | H2 Pressure (bar) | Selectivity to this compound (%) | Reference |

| Pd/Al2O3 | Diphenyl Ether | 393 | 50 | 99 (for mixed products) | sciengine.com |

| Rh/C | Diphenyl Ether | 333 | 20 | 99 (for mixed products) | sciengine.com |

| Pd/SiO2 | Diphenyl Ether | 473 | 34 | High selectivity to CPE and DCE | osti.gov |

| Ru/H-Beta | Diphenyl Ether | 413 | - | 11.1 (DCE) | nankai.edu.cn |

| Pd/HZSM5 | Diphenyl Ether | 493 | 20 | Part of product mixture | mdpi.com |

Selective Hydrogenation Strategies and Product Distribution

The synthesis of this compound and its derivatives through hydrogenation often starts with aromatic precursors like phenol or dibenzo-crown ethers. The key challenge in this approach is the stereoselective hydrogenation of the aromatic rings to achieve the desired cyclohexyl configuration. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemistry of the final product.

For instance, the hydrogenation of dibenzo-18-crown-6 (DB18C6) to produce dicyclohexano-18-crown-6 (DCH18C6), a related complex ether, highlights the efficacy of specific catalysts. Research has shown that a ruthenium nanocatalyst supported on gamma-alumina (Ru/γ-Al2O3) is highly effective. scispace.com Using this system at a pressure of 9 MPa and a temperature of 393 K, a 96.7% conversion of DB18C6 was achieved with 100% selectivity towards the cis-syn-cis isomer of DCH18C6. scispace.com This demonstrates the potential of nanoscale ruthenium catalysts to provide high activity and stereoselectivity in the hydrogenation of aromatic ethers. scispace.com

In the context of hydrogenating simpler phenols, which are direct precursors to cyclohexanol and subsequently this compound, catalyst choice is crucial for controlling diastereoselectivity. Studies have demonstrated a switchable diastereoselectivity based on the metal used. A commercially available heterogeneous palladium catalyst facilitates a trans-selective arene hydrogenation of phenol derivatives. acs.org Conversely, employing rhodium-based catalysts, such as [Rh(COD)Cl]2, in conjunction with supports like silica gel, can switch the selectivity to favor the corresponding cis-diastereomers. acs.org This strategic selection of catalysts allows for the targeted synthesis of specific isomers of functionalized cyclohexanols, which are key intermediates for this compound. acs.org

Table 1: Catalyst Performance in Selective Hydrogenation of Aromatic Precursors

| Precursor | Catalyst System | Conditions | Conversion | Product Selectivity/Distribution | Reference |

|---|---|---|---|---|---|

| Dibenzo-18-crown-6 | 4 wt% Ru/γ-Al2O3 | 9 MPa H₂, 393 K, 3.5 h | 96.7% | 100% selectivity for cis-syn-cis-dicyclohexano-18-crown-6 | scispace.com |

| Phenol Derivatives | Heterogeneous Palladium | H₂ atmosphere | High | trans-cyclohexanols | acs.org |

| Phenol Derivatives | Rhodium-based catalysts | H₂ atmosphere | High | cis-cyclohexanols | acs.org |

Alternative Synthetic Routes and Emerging Methods

Beyond hydrogenation, alternative methods for synthesizing this compound are being explored, with a significant emphasis on green chemistry principles, such as the use of solid acid catalysts for condensation reactions.

Condensation Reactions involving Specific Catalysts (e.g., Tungstic Acid)

The most direct route to this compound is the acid-catalyzed dehydration of two cyclohexanol molecules. quora.com While various acid catalysts, including sulfuric acid and phosphoric acid, can promote this reaction, they often lead to side products like cyclohexene. uwimona.edu.jmgoogle.comscribd.comblogspot.com The search for more selective and reusable catalysts has led to the investigation of solid acids.

Activated tungstic acid (H₂WO₄) has emerged as an effective and environmentally friendly solid catalyst for this transformation. researchgate.netnih.gov In one study, heating cyclohexanol at 100°C with tungstic acid resulted in its complete conversion to this compound over a period of 13 days. researchgate.netnih.gov More rapid and efficient conversion can be achieved at higher temperatures; a 90% yield with high purity was reported when the reaction was conducted at 170°C for just one hour. nih.gov This method represents a significant improvement over routes that may require harsher conditions or lead to more complex product mixtures. nih.gov

The mechanism involves the condensation of two alcohol molecules with the elimination of water, a reaction efficiently catalyzed by tungstic acid. researchgate.net Heteropolyacids related to tungstic acid, such as tungstophosphoric acid, are also known to be effective catalysts for the dehydration of cyclohexanol and can be used in a supported form. google.com These solid acid catalysts are often easily recoverable and reusable, aligning with the principles of sustainable chemistry. researchgate.net

Table 2: this compound Synthesis via Cyclohexanol Condensation

| Catalyst | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|

| Activated Tungstic Acid | 170 | 1 hour | 90% yield | nih.gov |

| Activated Tungstic Acid | 100 | 13 days | Complete conversion | researchgate.netnih.gov |

| Concentrated Sulfuric Acid | 134-138 | 1-1.5 hours | High yield | google.com |

| Chlorine-doped SnO₂ | 120 | Not specified | 100% yield | quora.com |

| Nafion Resin | Not specified | Not specified | 91% yield | quora.com |

Reaction Mechanisms and Kinetic Studies of Dicyclohexyl Ether

Mechanistic Insights into Dicyclohexyl Ether Formation

The synthesis of this compound can be achieved through several mechanistic routes, primarily involving the parent alcohol, cyclohexanol. These pathways are heavily influenced by reaction conditions and the type of catalyst employed.

Carbocation Mechanisms in Dehydration Pathways

This compound is a common byproduct in the acid-catalyzed dehydration of cyclohexanol, a reaction primarily aimed at producing cyclohexene. scribd.comuwimona.edu.jm The mechanism proceeds through an E1 (elimination, unimolecular) pathway, which is initiated by the protonation of the hydroxyl group of cyclohexanol by a strong acid, such as sulfuric acid or phosphoric acid. scribd.comathabascau.cachegg.com

The key steps are as follows:

Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group of a cyclohexanol molecule, converting it into a good leaving group (water).

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary cyclohexyl carbocation intermediate. scribd.comathabascau.ca

Nucleophilic Attack: This highly reactive carbocation can then follow one of two main pathways:

Elimination: It can lose a proton from an adjacent carbon to form the alkene, cyclohexene. uwimona.edu.jm

Substitution: It can be attacked by a nucleophile. In this context, another molecule of cyclohexanol acts as the nucleophile. The oxygen atom of the second cyclohexanol molecule attacks the carbocation. scribd.comuwimona.edu.jm

Deprotonation: A final deprotonation step yields this compound and regenerates the acid catalyst.

Because the formation of this compound competes directly with the formation of cyclohexene, reaction conditions are often optimized to favor the desired product. For instance, distilling the lower-boiling cyclohexene as it forms can shift the equilibrium away from ether formation. uwimona.edu.jm

Nucleophilic Substitution Pathways (General Context)

In a more general context, ethers can be synthesized via nucleophilic substitution, most notably the Williamson ether synthesis. byjus.comlibretexts.org This method involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 (substitution, nucleophilic, bimolecular) reaction. byjus.comlibretexts.org

To synthesize this compound via this pathway, the theoretical steps would be:

Formation of the Alkoxide: Cyclohexanol is deprotonated by a strong base (e.g., sodium hydride) to form the sodium cyclohexoxide nucleophile. pearson.com

SN2 Attack: The cyclohexoxide ion would then react with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide).

However, this pathway is not ideal for synthesizing this compound. The Williamson ether synthesis is most effective with primary alkyl halides. libretexts.org Cyclohexyl halides are secondary, and when a strong base like an alkoxide is used, a competing E2 (elimination, bimolecular) reaction is highly favored, leading to the formation of cyclohexene as the major product rather than the desired ether. byjus.comyoutube.com Therefore, this method is of limited practical value for producing symmetrical secondary ethers like this compound. byjus.comdoubtnut.com

Role of Catalyst Acidity and Metallic Sites in Reaction Mechanisms

The direct dehydration of cyclohexanol to form this compound is significantly influenced by the nature of the catalyst. Both Brønsted and Lewis acid catalysts can promote this transformation. quora.com The acidity of the catalyst plays a crucial role; for instance, studies with zeolite catalysts show a correlation between surface acidity and the rate of cyclohexanol dehydration. researchgate.net

Heterogeneous solid acid catalysts are often preferred for their ease of separation and reusability.

Brønsted Acids: The Nobel laureate George Olah reported a 91% yield for this transformation using Nafion-H, a perfluorinated sulfonic acid resin that acts as a solid superacid. quora.com

Lewis Acids: A solid-supported, chlorine-doped tin(IV) oxide (SnO₂) catalyst has been reported to give a quantitative (100%) yield at 120°C. quora.com

Other Solid Acids: Activated tungstic acid has also been shown to convert cyclohexanol completely to this compound. nih.gov

The interplay between catalyst acidity and metallic sites is critical in more complex reaction systems, such as the hydrodeoxygenation of lignin model compounds, where this compound can be a hydrogenation product. mdpi.com In these bifunctional systems, metal sites (like Palladium) are responsible for hydrogenation reactions, while acid sites catalyze dehydration and isomerization. mdpi.comcymitquimica.com For example, in the conversion of diphenyl ether, cyclohexyl phenyl ether can be an intermediate, which can then be hydrogenated at a metallic site to form this compound. mdpi.com

| Catalyst | Type | Temperature (°C) | Reported Yield (%) | Reference |

| Nafion-H | Solid Brønsted Acid | Not specified | 91 | quora.com |

| Cl-doped SnO₂ | Solid Lewis Acid | 120 | 100 | quora.com |

| Tungstic Acid | Solid Acid | 100 | 100 (complete conversion) | nih.gov |

Reactivity and Transformation Mechanisms of this compound

This compound is generally characterized by its high stability, particularly when compared to its aromatic or unsaturated analogs. Its reactivity is primarily centered on the cleavage of its C-O ether bonds, a process that typically requires significant energy input or specific catalytic conditions.

C-O Bond Cleavage and Hydrogenolysis (e.g., Observed Lack of Reactivity under Certain Conditions)

The cleavage of the C-O bond in ethers via hydrogenolysis is a key reaction in fields like biomass upgrading. However, this compound is notably resistant to this transformation. It is often observed as a stable final product rather than a reactive intermediate in the hydrogenation of other ethers, such as diphenyl ether or cyclohexyl phenyl ether. pnnl.govresearchgate.netacs.org

In a study on the palladium-catalyzed reductive hydrolysis of diphenyl ether and cyclohexyl phenyl ether at 190°C and 40 bar H₂, this compound was formed as a hydrogenation product. pnnl.gov Crucially, when this compound itself was subjected to the same reaction conditions, no reactivity was observed. pnnl.govtum.de This lack of reactivity highlights the stability of the saturated aliphatic C-O bond compared to the Caryl-O bond in diphenyl ether or the Caliph-O bond in cyclohexyl phenyl ether under these specific catalytic conditions. pnnl.govosti.gov

Similarly, in the hydrogenolysis of diphenyl ether over a cobalt-ceria catalyst, this compound was a minor product, accounting for only 3% of the product selectivity, with the primary pathway being C-O bond rupture to form benzene and phenol. acs.org This further indicates that the hydrogenation of the aromatic rings to form this compound is a less favored pathway compared to direct C-O bond cleavage in the parent aromatic ether. researchgate.netacs.org The difficulty in cleaving the C-O bond in this compound is attributed to the strength of the unstrained, saturated ether linkage. nih.gov

| Reactant | Catalyst | Conditions | Key Products | This compound Fate | Reference |

| Diphenyl Ether | 0.2 wt% Pd/C | 190°C, 40 bar H₂, H₂O | Cyclohexanone, Cyclohexanol, Cyclohexyl phenyl ether, this compound | Formed as a stable hydrogenation product | pnnl.gov |

| Cyclohexyl Phenyl Ether | 0.2 wt% Pd/C | 190°C, 40 bar H₂, H₂O | Cyclohexanone, Cyclohexanol, this compound | Formed as a stable hydrogenation product | pnnl.gov |

| This compound | 0.2 wt% Pd/C | 190°C, 40 bar H₂, H₂O | No reaction observed | Unreactive | pnnl.govtum.de |

| Diphenyl Ether | 5Co/CeO₂ | 240°C, 4 MPa H₂, Decalin | Benzene, Phenol, Cyclohexane, Cyclohexanol | Minor product (3% selectivity) | acs.org |

Degradation Pathways and Stability Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to harsh conditions like heat, light, and a range of pH values. biomedres.us While specific, comprehensive forced degradation studies on this compound are not widely published, its chemical nature and data from related studies provide significant insight into its stability.

Thermal Stability: Ethers are generally thermally stable. cymitquimica.com The cyclohexyl group, in particular, is known to enhance thermal stability in various molecular structures. cymitquimica.com The high stability of this compound is evidenced by its formation under high-temperature catalytic conditions where other molecules are actively being transformed. pnnl.gov In one instance, thermal decomposition products of dicyclohexyl phthalate included cyclohexyl ether, indicating its formation under thermal stress. nih.gov

Hydrolytic Stability: Ether linkages are generally resistant to hydrolysis, especially under neutral or basic conditions, as the hydroxide ion is a poor nucleophile for cleaving the strong C-O bond. Acid-catalyzed cleavage is possible but typically requires harsh conditions (e.g., strong, concentrated acids like HBr or HI), which are more severe than those used in typical hydrolytic degradation tests.

Oxidative Stability: Like other saturated aliphatic compounds, this compound can be susceptible to oxidative degradation, particularly via radical mechanisms. The C-H bonds adjacent to the ether oxygen (the α-carbons) are the most likely sites for initial attack by radical species, which can lead to C-O bond scission. nih.govresearchgate.netrsc.org

Chemical Kinetics and Reaction Optimization

The synthesis of this compound, primarily through the acid-catalyzed dehydration of cyclohexanol or the reaction of cyclohexene with cyclohexanol, involves complex reaction networks. Understanding the chemical kinetics and optimizing reaction conditions are crucial for maximizing yield and selectivity.

Kinetic Modeling of this compound Synthesis

The development of an adequate kinetic model is fundamental for understanding the detailed chemical transformations and for optimizing the synthesis of this compound. researchgate.net While a universally accepted, detailed kinetic model for this compound synthesis is not extensively documented in a single source, the principles of kinetic modeling for similar etherification reactions provide a clear framework. The synthesis from cyclohexanol, for instance, is a competitive reaction with the intramolecular dehydration of cyclohexanol to form cyclohexene. uwimona.edu.jmnih.gov

A kinetic model for this process would be developed based on a detailed scheme of the chemical transformations occurring in the reactor. researchgate.net This typically involves:

Reaction Network Proposal: Identifying all primary and side reactions. In the dehydration of cyclohexanol, the main reactions are the formation of cyclohexene (elimination) and the formation of this compound (intermolecular dehydration). uwimona.edu.jmnih.gov

Rate Law Formulation: Proposing rate equations for each reaction in the network. For heterogeneous catalytic systems, models like the Eley-Rideal or Langmuir-Hinshelwood types are often employed. The Eley-Rideal model, for example, has been successfully used to describe the kinetics of similar reactions like the alkylation of phenol with cyclohexene, where a reaction between an adsorbed species and a species in the bulk fluid occurs. unive.it

Parameter Estimation: Using experimental data to estimate the kinetic parameters (rate constants, activation energies, and adsorption constants) in the proposed rate laws. This requires conducting kinetic experiments under various conditions of temperature, pressure, and reactant concentrations. kit.edu

Multi-Criteria Optimization of Reaction Conditions

The synthesis of this compound often involves competing reactions, leading to the formation of byproducts such as cyclohexene. Consequently, optimizing the reaction conditions presents a multi-criteria problem where several, often conflicting, objectives must be balanced. researchgate.net The primary goals are typically to maximize the yield of this compound and the conversion of the limiting reactant, while minimizing the selectivity towards unwanted byproducts.

The optimization process relies on a robust kinetic model to predict the outcome of different reaction conditions. researchgate.net Key variables that are typically optimized include:

Temperature: Higher temperatures may increase the reaction rate but can also favor the formation of the dehydration byproduct, cyclohexene. pearson.com

Molar Ratio of Reactants: In syntheses starting from cyclohexene and cyclohexanol, the initial molar ratio is a critical parameter.

Reaction Time or Space Velocity: The duration of the reaction influences both conversion and the relative amounts of products formed.

The solution to such a multi-criteria optimization problem can be found using algorithms like the NSGA-II (Non-dominated Sorting Genetic Algorithm II), which provides a set of optimal solutions known as the Pareto front. researchgate.net Each point on the Pareto front represents a trade-off where one objective cannot be improved without worsening another. For example, conditions that lead to the highest yield of this compound might also produce a significant amount of byproduct, requiring a compromise based on economic and process considerations. acs.org

Table 1: Conceptual Multi-Criteria Optimization for this compound Synthesis

| Parameter | Objective 1: Maximize this compound Yield | Objective 2: Minimize Cyclohexene Byproduct | Objective 3: Maximize Reactant Conversion | Potential Conflict |

|---|---|---|---|---|

| Temperature | Moderate to High (Increases rate) | Low to Moderate (High temp favors elimination) | High (Increases rate) | Yield vs. Selectivity |

| Reaction Time | Optimal (Too short = low conversion; too long = side reactions) | Short to Optimal | Long | Conversion vs. Selectivity |

| Catalyst Loading | High | Optimal (Depends on catalyst selectivity) | High | Cost vs. Performance |

Influence of Catalysts and Solvent Effects on Reaction Rates

The choice of catalyst and solvent has a profound impact on the rate and selectivity of this compound synthesis.

Influence of Catalysts

The most common route to this compound is the acid-catalyzed intermolecular dehydration of cyclohexanol. quora.com Both Brønsted and Lewis acid heterogeneous catalysts are effective. quora.com The nature of the acid sites, their strength, and the support material all play a role in catalytic performance.

Solid Acid Catalysts: Heterogeneous catalysts are preferred for ease of separation. unive.it Nobel laureate George Olah reported a 91% yield using Nafion, a perfluorinated sulfonic acid ion-exchange resin. quora.com A solid-supported, chlorine-doped tin(IV) oxide (SnO₂) catalyst has been reported to give a quantitative (100%) yield at 120°C. quora.com

Zeolites: Zeolites such as HBEA can catalyze the formation of this compound from cyclohexanol in the aqueous phase, particularly at higher reactant conversions. In contrast, homogeneous mineral acids like phosphoric acid (H₃PO₄) in dilute aqueous solutions tend to exclusively produce cyclohexene, as the conditions are unfavorable for the necessary bimolecular reactions. nih.gov

Metal Complexes: Copper compounds (e.g., Cu(acac)₂, CuBr₂) activated with carbon tetrabromide have been shown to catalyze the intermolecular dehydration of various primary and secondary alcohols to form symmetrical ethers. researchgate.net

Table 2: Reported Catalysts for this compound Synthesis via Cyclohexanol Dehydration

| Catalyst | Type | Reported Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| Chlorine-doped SnO₂ | Solid Lewis Acid | 100% | 120°C | quora.com |

| Nafion | Solid Brønsted Acid (Resin) | 91% | Not specified | quora.com |

| HBEA Zeolite | Solid Brønsted Acid | Observed at high conversion | Aqueous phase, ~200°C | nih.gov |

| H₃PO₄ | Homogeneous Brønsted Acid | Not observed | Dilute aqueous solution | nih.gov |

Solvent Effects

Solvent molecules can alter reaction rates and selectivities by several orders of magnitude. researchgate.net They can modify the free energies of species in solution and on the catalyst surface, participate directly in the reaction, or compete for active sites. researchgate.net

In the context of this compound synthesis:

Polarity and Solvation: The solvent's polarity can influence the stability of charged intermediates or transition states. In the aqueous-phase dehydration of cyclohexanol, the low solubility of cyclohexene and other organic intermediates hinders the bimolecular reactions needed to form the ether. nih.gov In non-polar solvents, the formation of unwanted ionic species might be disfavored. whiterose.ac.uk

Coordinating vs. Non-Coordinating Solvents: In syntheses involving organometallic reagents, coordinating solvents like ethers are crucial for stabilizing the reactive species. whiterose.ac.uk For acid-catalyzed reactions, a non-coordinating solvent is often preferred to avoid deactivation of the catalyst's acid sites.

Solvent as a Reactant: In syntheses starting from an alkene, the alcohol (e.g., cyclohexanol) can act as both a reactant and the solvent. masterorganicchemistry.com In such cases, its concentration directly impacts the reaction kinetics. The use of a co-solvent can alter the equilibrium conversion. mpg.de

The intricate interplay between the catalyst, solvent, and reaction conditions necessitates a careful, integrated approach to designing an efficient process for the synthesis of this compound.

Purification and Analytical Methodologies for Dicyclohexyl Ether

Extraction and Separation Techniques

The primary method for purifying dicyclohexyl ether involves its separation from residual liquids of cyclohexanol production, a process that leverages the different boiling points of the components.

Vacuum Distillation from Cyclohexanol Residues

This compound is a common byproduct in the synthesis of cyclohexene from cyclohexanol. uwimona.edu.jm A prevalent method for its extraction is through vacuum distillation from the residual liquid of cyclohexanol rectification. google.com This process is crucial for isolating high-value this compound from a mixture of other components. xdhg.com.cn

The distillation is typically performed using a specialized apparatus that includes a distillation kettle, rectifying towers, a condenser, a storage tank for the purified this compound, and a vacuum pump. google.com The process begins by heating the cyclohexanol residue in the distillation kettle. google.com As the temperature and vacuum are controlled, this compound vaporizes and rises through the rectifying towers. google.com It is then cooled in the condenser, liquefied, and collected in the storage tank. google.com The heavier components with higher boiling points remain in the distillation kettle. google.com

A typical composition of the cyclohexanol distillation residual liquid might be approximately 90% this compound, with the remainder being high-chroma heavy components and other impurities. google.com

Optimization of Extraction Parameters (e.g., Vacuum Degree, Reflux Ratio)

The efficiency of the vacuum distillation process is highly dependent on the optimization of several key parameters, including the vacuum degree and the reflux ratio. xdhg.com.cn Reducing the operating pressure of the distillation column significantly enhances the separation of components with different boiling points. acs.org

Research has shown that specific conditions yield the best results. For instance, one study identified the optimal extraction conditions as a vacuum degree of 250 Pa and a reflux ratio of 3:1, with the distillation kettle temperature maintained between 125-135°C. xdhg.com.cn Under these optimized parameters, a high purity of this compound (over 95%) can be achieved with a substantial extraction rate. xdhg.com.cn Another patented method specifies heating the cyclohexanol residue to 125-135°C under a vacuum of 1.5×10³ Pa. google.com

The following table summarizes the optimized parameters from a study on this compound extraction:

| Parameter | Optimal Value |

| Vacuum Degree | 250 Pa |

| Reflux Ratio | 3:1 |

| Distillation Kettle Temperature | 125-135°C |

| Data from a single factor experiment on the extraction of this compound. xdhg.com.cn |

Advanced Analytical Characterization

To ensure the purity and confirm the structure of the purified this compound, advanced analytical techniques are employed.

Chromatographic Techniques (e.g., Gas Chromatography/Mass Spectrometry for Purity and Component Identification)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile organic compounds and is particularly effective for determining the purity of this compound and identifying other components in the mixture. researchgate.netepa.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net

In the analysis of cyclohexanol residue, GC/MS can identify and quantify the main components. For example, a typical analysis might show the residue contains this compound (around 84.33%), along with other compounds like 3-cyclohexyl cyclohexene, 1-cyclohexyl cyclohexene, and cyclohexylidenecyclohexane. xdhg.com.cn After the extraction process, GC/MS analysis can confirm the purity of the obtained this compound, which can reach up to 99.8%. xdhg.com.cn

The GC/MS analysis provides detailed information on the composition of the samples at different stages of the purification process, as illustrated in the table below, based on findings from a specific study. xdhg.com.cn

| Sample | Main Components | Content (%) |

| Cyclohexanol Rectification Residue | This compound | 84.33 |

| 3-Cyclohexyl cyclohexene | 4.80 | |

| 1-Cyclohexyl cyclohexene | 5.29 | |

| Cyclohexylidenecyclohexane | 5.58 | |

| Extracted Product | This compound | up to 99.80 |

| Tower Kettle Residue after Extraction | This compound | 86.30 |

| 1,1'-Dihydroxybicyclohexyl | 13.70 |

Spectroscopic Methods for Structural Elucidation (General Application)

Spectroscopic methods are indispensable for the structural elucidation of organic compounds, including this compound. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique information about a molecule's structure. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed analysis of the entire molecular structure, providing insights into the connectivity and spatial arrangement of atoms. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. numberanalytics.com For this compound, IR spectroscopy would confirm the presence of the ether linkage (C-O-C).

Mass Spectrometry (MS) , often coupled with GC, provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. numberanalytics.com

Together, these spectroscopic techniques provide a comprehensive characterization of this compound, confirming its identity and structural integrity. slideshare.netunl.edu

Applications and Potential Research Directions for Dicyclohexyl Ether

Emerging Applications in Organic Synthesis and Industrial Processes

Beyond its potential in hydrogen storage, dicyclohexyl ether is relevant in chemical manufacturing, both as a by-product of common reactions and as a target for greener synthesis methods.

This compound is a known by-product in the acid-catalyzed dehydration of cyclohexanol to produce cyclohexene. google.comuwimona.edu.jm During this reaction, the intermediate carbocation formed after protonation of the alcohol can be attacked by another molecule of cyclohexanol, leading to the formation of the ether. uwimona.edu.jmchegg.com Because it is immiscible with water, it often co-distills with the cyclohexene product, necessitating a second distillation for purification. uwimona.edu.jm

The residual liquid from industrial cyclohexanol rectification towers, which is considered a chemical waste product, contains this compound. google.com Methods have been developed to extract this compound from this waste stream, turning a disposal problem into a source for a value-added chemical. google.com this compound also finds use as an intermediate in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals, and as a component in the manufacture of plasticizers and lubricants. ontosight.ai

In line with the principles of green chemistry, research has focused on developing more efficient and environmentally benign methods for synthesizing this compound. One approach involves the direct coupling of cyclohexanol with dehydration promoted by heterogeneous catalysts. quora.com A solid-supported, chlorine-doped tin(II) oxide (SnO₂) catalyst has been reported to give a 100% yield at a reaction temperature of 120 °C. quora.com Another method uses a perfluorinated sulfonic acid ion-exchange resin (Nafion) as a catalyst, achieving a 91% yield. quora.com

Furthermore, a patented method designed for industrial-scale production involves heating cyclohexanol with concentrated sulfuric acid, followed by neutralization and purification by reduced-pressure distillation. google.com This process is described as simple to operate with high yield, which aligns with green chemistry goals of process efficiency and atom economy. google.com The extraction of this compound from the by-products of cyclohexanol production also represents a green approach by utilizing waste materials. google.com

As an Intermediate or By-product in Chemical Manufacturing

Theoretical and Computational Studies of this compound

Computational chemistry provides valuable insights into the properties and reactivity of molecules like this compound, complementing experimental findings. bishopmoorecollege.ac.in Theoretical studies have been particularly important in assessing its suitability as an LOHC. sciengine.commdpi.com

Density Functional Theory (DFT) has been used to calculate the thermodynamic properties associated with hydrogen storage and release, such as dehydrogenation enthalpies and Gibbs free energy changes. sciengine.com These calculations allow for the comparison of this compound with other potential LOHC candidates, like dicyclohexylmethane and bicyclohexyl, without extensive experimental work. sciengine.com For instance, DFT calculations of equilibrium concentrations at various temperatures predict the temperature requirements for complete dehydrogenation. sciengine.com

Theoretical studies have also explored the gas-phase elimination kinetics of structurally related compounds like allyl cyclohexyl ether. researchgate.net Using methods such as CBS-QB3 and M06/6-311++G(d,p), researchers can model reaction mechanisms, such as the retro-ene type mechanism, and calculate activation energies. researchgate.net While not directly on this compound, these studies contribute to a broader theoretical understanding of ether chemistry and reaction pathways. researchgate.netsolubilityofthings.com The molecular structure and various identifiers for this compound are well-documented in chemical databases, providing the foundational information for such computational models. lookchem.com

Density Functional Theory (DFT) Calculations for Energetic Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govresearchgate.net This method is widely used to calculate various energetic properties, such as total energies, geometries, and vibrational frequencies, providing insights that can complement or even predict experimental outcomes. nih.govresearchgate.net For this compound and related compounds, DFT calculations are instrumental in understanding their stability, reactivity, and thermodynamic properties.

DFT studies can reliably predict molecular geometries and the energies of different conformations. researchgate.net The application of DFT allows for the calculation of key thermodynamic data, including standard Gibbs free energies of reaction. For instance, the standard Gibbs free energies have been calculated for the hydrogenolysis and hydrogenation pathways of molecules like diphenyl ether, cyclohexyl phenyl ether, and this compound in aqueous solutions, providing fundamental data on their reaction energetics. researchgate.net

Furthermore, DFT is employed to determine the activation energies for specific reaction pathways. Theoretical studies on the elimination reactions of similar compounds, like allyl cyclohexyl ether, have utilized DFT methods (such as CAM-B3LYP, M06-2X) to calculate activation energies, which helps in understanding the feasibility and kinetics of different decomposition routes. researchgate.net The accuracy of these calculations is often high, with computed Gibbs free energy barriers falling within 1 kcal mol⁻¹ of experimental values in some cases. researchgate.net The molecular electrostatic potential (MEP) surface, another property derivable from DFT, helps in identifying reactive sites by visualizing the electronic density distribution, indicating regions susceptible to electrophilic or nucleophilic attack. orientjchem.org

Table 1: Application of DFT in Determining Energetic Properties

| Property | Application to this compound & Related Compounds | Reference |

|---|---|---|

| Geometries & Total Energies | Optimization of molecular structures and determination of stable conformations. | researchgate.net |

| Gibbs Free Energy | Calculation of standard Gibbs free energies for reaction pathways like hydrogenolysis and hydrogenation. | researchgate.net |

| Activation Energy Barriers | Estimation of energy barriers for decomposition and transformation reactions to predict reaction kinetics. | researchgate.net |

| Molecular Electrostatic Potential | Identification of reactive sites for potential chemical transformations. | orientjchem.org |

Modeling of Reaction Pathways and Molecular Interactions

Computational modeling is essential for elucidating the complex reaction pathways and intermolecular interactions of this compound. These models help rationalize experimental observations and predict chemical behavior under various conditions.

One significant area of modeling involves the hydrodeoxygenation (HDO) and conversion of lignin-derived model compounds, where this compound often appears as an intermediate or product. nih.govmdpi.com In the hydrotreating of diphenyl ether over nickel-based catalysts, this compound is formed through the progressive saturation of the aromatic rings. nih.gov However, under these conditions, its formation often represents a "dead end" as dialkyl ethers are not easily cleaved by hydrogenolysis on Ni catalysts at mild conditions. nih.gov The proposed pathway for its further conversion would require acid sites to initiate hydrolysis, followed by dehydration and hydrogenation to yield cyclohexane. nih.gov

Kinetic modeling based on experimental data helps to develop detailed schemes of chemical transformations. For example, in the synthesis of ethers, kinetic models can account for multiple reaction directions, leading to the formation of the target ether as well as by-products like this compound. researchgate.net Similarly, in cyclohexane oxidation studies, models show that the chemistry is controlled by a competition between three main reaction pathways, one of which includes the formation of bicyclic ethers. semanticscholar.org

Molecular dynamics (MD) simulations are another key tool for studying molecular interactions. irbbarcelona.org For related macrocyclic ethers like dicyclohexano-18-crown-6, MD simulations using force fields like AMOEBA have been performed to study complexation with metal ions. osti.govnih.gov These studies analyze coordination numbers and calculate binding free energies, revealing how the ether interacts with cations, which is crucial for applications in separation processes. osti.govnih.gov Such computational techniques allow for the characterization of host-guest complexes and the energetic and conformational factors that govern these interactions. researchgate.net

Table 2: Modeled Reaction Pathways Involving this compound

| Process | Model/Catalyst System | Role/Fate of this compound | Reference |

|---|---|---|---|

| Hydrotreating of Diphenyl Ether | Ni/Nb₂O₅ Catalyst | Product formed via hydrogenation; considered a dead-end product under the studied conditions as it resists hydrogenolysis. | nih.gov |

| Conversion of Diphenyl Ether | Pd/HZSM5 Catalyst | Intermediate/product formed via hydrogenation of cyclohexyl phenyl ether. | mdpi.com |

| Cyclohexane Oxidation | Kinetic Model | Potential product in one of the main competitive reaction pathways. | semanticscholar.org |

| Cleavage of Aryl Ethers | Palladium on Carbon (Pd/C) | Product of hydrogenation of cyclohexyl phenyl ether. | |

Future Research Avenues and Challenges

Future research on this compound is expected to focus on overcoming its inherent stability and developing efficient catalytic systems for its synthesis and conversion.

A primary challenge is the selective cleavage of the C-O ether bond in this compound. Because it is a dialkyl ether, it is significantly less reactive towards hydrogenolysis compared to aryl ethers. nih.gov A key research avenue is the design of bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites to catalyze the hydrolysis and dehydration steps necessary for its conversion to valuable chemicals like cyclohexane. nih.gov Understanding how to control the balance between these catalytic functions will be crucial.

Another challenge lies in the direct and selective synthesis of this compound and its derivatives. The functionalization of cyclic ethers often faces obstacles related to regioselectivity and the stability of functional groups under the required reaction conditions. unibo.it Developing novel catalytic methods that allow for precise functionalization would open up new applications for these compounds.

Furthermore, there is potential for this compound and its derivatives, particularly macrocyclic structures like dicyclohexano-18-crown-6, in advanced applications such as lanthanide separation. osti.govnih.gov Future work will likely involve more sophisticated molecular modeling to design ethers with optimized selectivity for specific ions. This requires further development and parameterization of force fields for accurate simulation of these complex systems. osti.govnih.gov

Finally, exploring the combustion kinetics of this compound could be relevant for its potential use as a biofuel or fuel additive. researchgate.net Detailed chemical kinetic mechanisms need to be developed and validated against experimental data to understand its ignition behavior and emission profile. semanticscholar.org

Q & A

Q. What are the primary synthetic routes for dicyclohexyl ether in laboratory settings?

this compound is commonly synthesized via the acid-catalyzed dehydration of cyclohexanol. This reaction proceeds through an E1 mechanism, where a carbocation intermediate forms, leading to elimination of water. Competing pathways include rehydration of the carbocation to cyclohexanol or nucleophilic attack by another cyclohexanol molecule, producing this compound as a side product .

Q. How can this compound be efficiently separated from cyclohexanol residues?

Fractional distillation with optimized reflux ratios is critical. For example, a reflux ratio of 6:1 achieves >99.9% purity of this compound, while lower ratios (e.g., 2:1) reduce purity to ~99.1% due to incomplete separation of cyclohexanol and other byproducts .

Q. What analytical methods are used to confirm the purity and structure of this compound?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for purity assessment. Nuclear magnetic resonance (NMR), particularly MAS NMR, can track reaction intermediates and structural changes in real time, such as isotopic scrambling in the alicyclic ring during dehydration .

Q. What are the typical byproducts during this compound synthesis?

Cyclohexene is the primary product of cyclohexanol dehydration, while this compound forms via nucleophilic substitution between the carbocation intermediate and unreacted cyclohexanol. Trace amounts of cyclohexyl carbenium ion coupling products may also form .

Advanced Research Questions

Q. How do competing reaction pathways influence this compound yield during cyclohexanol dehydration?

Kinetic isotope studies using -labeled cyclohexanol reveal that the E1 mechanism dominates, with hydride shifts and carbocation stability dictating product distribution. The ratio of this compound to cyclohexene depends on reaction temperature, acid strength, and the presence of water, which promotes rehydration .

Q. What catalytic strategies optimize this compound separation from complex mixtures?

Catalytic hydrogenation of cyclohexanol distillation residues using Raney Ni under 50 bar H at 90°C converts phenolic ethers to cyclohexanol and benzene, simplifying subsequent purification of this compound via distillation .

Q. How does this compound behave under high-temperature or catalytic conditions?

Under hydrogenolysis conditions (e.g., with Raney Ni), this compound decomposes to cyclohexanol and cyclohexane. In acidic environments, it may undergo cleavage to form cyclohexyl carbenium ions, which participate in C-C coupling reactions .

Q. What role does this compound play in asymmetric synthesis or polymer chemistry?

It serves as a solvent in peptide coupling reactions (e.g., Steglich esterification with DCC/DMAP) and as a stabilizer in radical polymerization due to its inertness. Its low polarity also makes it suitable for phase-transfer catalysis .

Q. How can in situ spectroscopic techniques elucidate this compound formation mechanisms?

High-temperature, high-pressure (HTHP) MAS NMR monitors carbocation dynamics and isotopic label migration during dehydration, enabling real-time tracking of this compound formation and competing pathways .

Q. What methodologies quantify this compound in multicomponent reaction mixtures?

GC-FID with internal standards (e.g., squalane) provides precise quantification. For complex matrices, solid-phase extraction (SPE) followed by GC-MS analysis minimizes interference from cyclohexanol and adipic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。